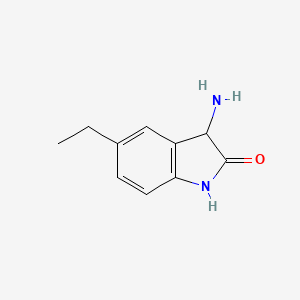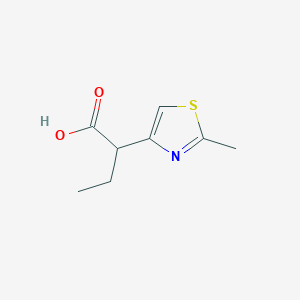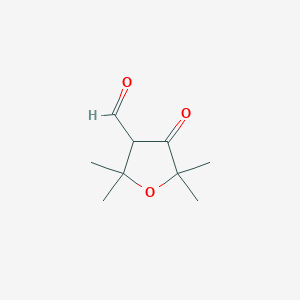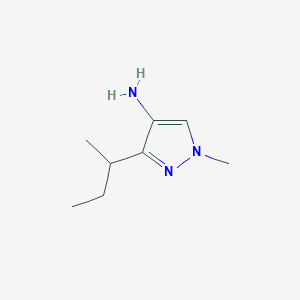
5-Amino-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-benzofuran-7-ol is a heterocyclic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives, including 5-Amino-1-benzofuran-7-ol, often involves large-scale cyclization reactions using optimized catalysts and conditions to ensure efficiency and cost-effectiveness. The use of transition-metal catalysis is also common in industrial settings to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
5-Amino-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5-Hydroxy-1-benzofuran: Similar structure but lacks the amino group.
7-Amino-1-benzofuran: Similar structure but lacks the hydroxyl group.
Uniqueness
5-Amino-1-benzofuran-7-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-1-benzofuran-7-ol |
InChI |
InChI=1S/C8H7NO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H,9H2 |
InChI Key |
LYHXKNHRCDBJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13298671.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13298675.png)


![4-[(Dicyclopropylmethyl)amino]butan-2-ol](/img/structure/B13298709.png)
![1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13298713.png)
amine](/img/structure/B13298718.png)
![1',3'-Dihydrospiro[azetidine-2,2'-indene]](/img/structure/B13298720.png)
![10,11-Dimethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13298725.png)

![2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13298730.png)


